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Compound of Interest

Compound Name: Dimethyl isorosmanol

Cat. No.: B12372706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Dimethyl isorosmanol (11,12-Di-O-methylisorosmanol) is a naturally occurring abietane

diterpene isolated from Rosmarinus officinalis (rosemary) that has garnered interest for its

antioxidant properties. This technical guide provides a comprehensive overview of the known

physical and chemical properties of Dimethyl isorosmanol, including its molecular structure,

weight, and solubility. This document also outlines detailed experimental protocols for the

analysis of diterpenoids and discusses the potential antioxidant mechanism of action for this

class of compounds.

Physicochemical Properties
While specific experimental data for some physical properties of Dimethyl isorosmanol, such

as its melting and boiling points, are not readily available in the current literature, the

fundamental chemical properties have been established.

Table 1: Physical and Chemical Properties of Dimethyl Isorosmanol
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Property Value Source/Citation

CAS Number 116064-19-8 [1][2][3]

Molecular Formula C₂₂H₃₀O₅ [1]

Molecular Weight 374.47 g/mol [1]

Appearance Not specified (Likely a solid)
General knowledge of

diterpenoids

Melting Point Data not available

Boiling Point Data not available

Solubility DMSO: 25 mg/mL (66.76 mM) [1]

Spectroscopic Data
Detailed spectroscopic data for Dimethyl isorosmanol is not extensively published. However,

based on the known structure and general characteristics of abietane diterpenes, the expected

spectral features can be inferred. The following sections outline the expected regions of interest

for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of Dimethyl isorosmanol is expected to show

characteristic signals for aromatic protons, methoxy groups, and the aliphatic protons of the

abietane skeleton.

¹³C NMR: The carbon NMR spectrum will provide information on the 22 carbon atoms in the

molecule, including the carbonyl carbon, aromatic carbons, carbons of the methoxy groups,

and the aliphatic carbons of the tricyclic ring system.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of Dimethyl isorosmanol is expected to exhibit characteristic absorption

bands corresponding to its functional groups. Key expected peaks include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ if a hydroxyl group is present.
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C-H stretching (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

C=O stretching (carbonyl): A strong absorption band around 1700-1750 cm⁻¹.

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O stretching (ether and ester): Bands in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)
Mass spectrometry of Dimethyl isorosmanol will show the molecular ion peak (M⁺)

corresponding to its molecular weight (374.47). The fragmentation pattern will provide structural

information, with expected losses of methyl groups, methoxy groups, and fragmentation of the

diterpene ring system.

Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization

of Dimethyl isorosmanol and other diterpenoids.

NMR Spectroscopy of Diterpenoids
This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra of

diterpenoid compounds.

Materials:

Purified diterpenoid sample (5-10 mg)

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

5 mm NMR tubes

NMR spectrometer

Procedure:

Dissolve 5-10 mg of the purified diterpenoid in approximately 0.6 mL of a suitable deuterated

solvent (e.g., CDCl₃ or DMSO-d₆).[4]
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Transfer the solution to a clean 5 mm NMR tube.

Place the NMR tube in the spectrometer.

Acquire ¹H NMR and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically used to

simplify the spectrum.[4]

Process the acquired data, including Fourier transformation, phase correction, and baseline

correction.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).[5]

FT-IR Spectroscopy of Plant Extracts
This protocol provides a general method for obtaining FT-IR spectra of plant-derived

compounds.

Materials:

Dried and powdered plant extract containing the compound of interest

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Hydraulic press for pellet making

FT-IR spectrometer

Procedure:

Thoroughly mix a small amount of the dried extract (1-2 mg) with approximately 100-200 mg

of dry KBr powder in an agate mortar.[6]

Grind the mixture to a very fine powder to ensure homogeneity.

Transfer a portion of the powdered mixture to a pellet-forming die.
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Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

Analyze the resulting spectrum to identify characteristic absorption bands of the functional

groups present.[8]

Mass Spectrometry of Diterpenes
This protocol describes a general approach for the analysis of diterpenes using mass

spectrometry, often coupled with a chromatographic separation technique like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Materials:

Purified diterpene sample

Appropriate solvent for sample dissolution (e.g., methanol, acetonitrile)

GC-MS or LC-MS system

Procedure:

Dissolve the purified diterpene in a suitable volatile solvent at an appropriate concentration.

Inject the sample into the GC-MS or LC-MS system.

For GC-MS: The sample is vaporized and separated based on its boiling point and

interaction with the column stationary phase. The separated components then enter the

mass spectrometer.

For LC-MS: The sample is separated based on its partitioning between the mobile and

stationary phases. The eluent from the LC column is introduced into the mass spectrometer.

In the mass spectrometer, the molecules are ionized (e.g., by electron ionization or

electrospray ionization).
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The resulting ions and fragment ions are separated based on their mass-to-charge ratio

(m/z) and detected.

Analyze the resulting mass spectrum to determine the molecular weight and fragmentation

pattern of the compound.[9][10]

Signaling Pathways and Logical Relationships
Dimethyl isorosmanol is recognized for its antioxidant activity.[2][11] While a specific

signaling pathway for Dimethyl isorosmanol has not been fully elucidated, the mechanism of

action for related abietane diterpenes, such as ferruginol, has been investigated. The

antioxidant activity of these compounds is believed to involve the formation of a quinone

methide intermediate.[12] This reactive intermediate can then participate in further reactions

that contribute to the overall antioxidant effect.

The general workflow for the isolation and characterization of a diterpenoid like Dimethyl
isorosmanol from a plant source such as rosemary is depicted below.
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Caption: General workflow for isolating and characterizing Dimethyl isorosmanol.

The proposed antioxidant mechanism for abietane diterpenes involves the donation of a

hydrogen atom to a radical species, leading to the formation of a stabilized diterpene radical.
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This can then be further oxidized to a quinone methide.

Abietane Diterpene
(e.g., Dimethyl Isorosmanol)

Hydrogen Atom Donation

Radical Species (R•)

Diterpene Radical

Resonance Stabilization

Quinone Methide Intermediate

Further Reactions
(Neutralization of other radicals)

Click to download full resolution via product page

Caption: Proposed antioxidant mechanism for abietane diterpenes.

Conclusion
Dimethyl isorosmanol is a promising natural compound with established antioxidant

properties. While a complete physicochemical profile is still under investigation, this guide

provides the currently available data and outlines the necessary experimental protocols for its

further characterization. The elucidation of its complete spectral data and a more detailed

understanding of its biological signaling pathways will be crucial for its potential development in
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pharmaceutical and other applications. Further research is warranted to fully explore the

therapeutic potential of this and other related abietane diterpenes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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